molecular formula C8H7ClFNO2 B1447884 2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride CAS No. 1807920-24-6

2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride

Cat. No.: B1447884
CAS No.: 1807920-24-6
M. Wt: 203.6 g/mol
InChI Key: IEVYFKMRHVDVFS-ZULQGGHCSA-N
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Description

“2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.60 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Radioligand Development

The development of radioligands for imaging purposes is a crucial application. Compounds like 2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride have been explored for their potential in positron emission tomography (PET) imaging. Studies have synthesized and evaluated various substituted compounds for the study of peripheral benzodiazepine receptors using PET. These compounds have shown high in vitro affinity and selectivity, indicating their potential for imaging neurodegenerative disorders (Fookes et al., 2008).

Vasopressin Receptor Imaging

Novel derivatives, such as radioligand candidates for arginine vasopressin 1B (V1B) receptors, have been characterized. These compounds exhibit high binding affinities and antagonistic activities, making them suitable for in vivo and in vitro studies to measure receptor occupancy, a crucial aspect in drug development and monitoring levels in diseased conditions (Koga et al., 2016).

Pain Management Research

Compounds related to this compound have been investigated for their potential in pain management. High-efficacy 5-HT1A receptor activation by certain compounds has been observed to produce analgesic effects in models of chronic nociceptive and neuropathic pain (Colpaert et al., 2004). Another study on F 13640, a related compound, indicated its potential in attenuating allodynia-like behavior in rat models of trigeminal neuropathic pain, suggesting a new mechanism of central analgesia (Deseure et al., 2003).

Prostate Cancer Imaging

Another significant application is in prostate cancer imaging. [18F]DCFPyL, a compound related to this compound, has been developed as a PSMA-based PET imaging agent for prostate cancer, providing high imaging contrast and potential for clinical application (Chen et al., 2011).

Drug Safety and Metabolism Studies

Safety evaluations and metabolism studies are also critical research areas. Compounds like fluoro-A-85380 have been studied for their mutagenic properties to ensure drug safety (Valette et al., 2002). Additionally, investigations into the metabolism of various compounds provide insights into their pharmacokinetics, metabolism, and excretion, which are crucial for drug development (Zamek-Gliszczynski et al., 2013).

Properties

IUPAC Name

(Z)-2-fluoro-3-pyridin-3-ylprop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-5H,(H,11,12);1H/b7-4-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVYFKMRHVDVFS-ZULQGGHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(/C(=O)O)\F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807920-24-6
Record name 2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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